1-Benzyl-4-phenyl-4-piperidinol hydrochloride

Description

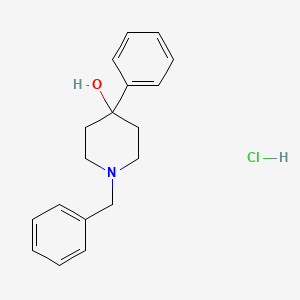

1-Benzyl-4-phenyl-4-piperidinol hydrochloride is a piperidine derivative characterized by a benzyl group at the 1-position, a phenyl group at the 4-position, and a hydroxyl group at the 4-piperidinol position.

Properties

CAS No. |

88783-32-8 |

|---|---|

Molecular Formula |

C18H22ClNO |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

1-benzyl-4-phenylpiperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C18H21NO.ClH/c20-18(17-9-5-2-6-10-17)11-13-19(14-12-18)15-16-7-3-1-4-8-16;/h1-10,20H,11-15H2;1H |

InChI Key |

CHTOBNYJEQFCHA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)O)CC3=CC=CC=C3.Cl |

solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

1-Benzyl-4-phenyl-4-piperidinol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure and Formula

- IUPAC Name: this compound

- CAS Number: 88783-32-8

- Molecular Formula: C18H22ClN

- Molecular Weight: 303.83 g/mol

1. Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound (referred to as C1) using carrageenan-induced paw edema and cotton pellet granuloma tests. The results indicated that C1 significantly reduced inflammation:

| Dose (mg/kg) | Paw Edema Reduction (%) | Indomethacin Reduction (%) |

|---|---|---|

| 50 | 61.98 | 89.93 |

| 100 | 80.84 | - |

| 200 | 90.32 | - |

C1 demonstrated a dose-dependent reduction in paw edema, with the highest dose showing a notable effect compared to indomethacin, a standard anti-inflammatory drug .

2. Antiproliferative Activity

The antiproliferative effects were assessed using the cotton pellet test, where C1 exhibited a reduction in granuloma formation:

| Compound | Dose (mg/kg) | Antiproliferative Effect (%) |

|---|---|---|

| C1 | 100 | 46.1 |

| Indomethacin | 20 | 43.1 |

Both compounds significantly inhibited granuloma formation, suggesting potential applications in cancer therapy .

3. Neuropharmacological Effects

Research has shown that derivatives of piperidine, including C1, interact with dopamine receptors, indicating potential neuropharmacological activity. Studies have reported that compounds similar to C1 can act as ligands for dopamine receptors, influencing neurotransmitter activity and potentially offering therapeutic avenues for disorders like schizophrenia and Parkinson's disease .

The mechanism by which this compound exerts its biological effects involves interaction with various biological macromolecules:

- Inflammation Modulation: The compound likely inhibits pro-inflammatory cytokines and mediators, reducing vascular permeability and leukocyte infiltration during inflammation.

- Dopamine Receptor Interaction: It may bind to dopamine receptors, altering signaling pathways associated with mood regulation and motor control.

Case Studies

Case Study: Anti-inflammatory Activity in Animal Models

In a controlled study involving rats, administration of C1 at varying doses showed a significant decrease in inflammation markers compared to control groups receiving saline solutions. The study highlighted the compound's potential as a therapeutic agent for inflammatory conditions such as arthritis.

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives, including C1, in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting their potential role in treating neurodegenerative diseases.

Scientific Research Applications

Pharmacological Applications

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 1-benzyl-4-phenyl-4-piperidinol exhibit potent analgesic and anti-inflammatory effects. These compounds have been shown to act without the typical side effects associated with morphine-like analgesics. For instance, compounds within this class have been formulated into pharmaceutical preparations suitable for oral or parenteral administration, demonstrating efficacy in pain management without significant adverse reactions .

Mechanism of Action

The mechanism by which these compounds exert their analgesic effects involves modulation of pain pathways in the central nervous system. They interact with specific receptors, leading to reduced perception of pain stimuli. This property makes them valuable candidates for further development as therapeutic agents for chronic pain conditions.

Antiviral Activity

Influenza Virus Inhibition

Recent studies have highlighted the antiviral properties of 1-benzyl-4-phenyl-4-piperidinol hydrochloride derivatives against the H1N1 influenza virus. These compounds have been identified as inhibitors of the hemagglutinin fusion peptide interaction, which is crucial for viral entry into host cells. The research indicates that these compounds bind to a novel site on the hemagglutinin protein, preventing the fusion necessary for viral replication .

Case Study: Efficacy Against H1N1

A detailed study demonstrated that specific derivatives of 1-benzyl-4-phenyl-4-piperidinol exhibited significant antiviral activity in vitro. The binding interactions were characterized using computational modeling, revealing critical π-stacking interactions that enhance binding affinity and specificity towards the H1N1 virus .

Medicinal Chemistry

Drug Development Framework

The structural framework provided by 1-benzyl-4-phenyl-4-piperidinol is considered a "privileged structure" in drug design due to its ability to interact with various biological targets. This makes it a focal point for developing new therapeutic agents across multiple disease states, including cancer and neurological disorders .

Cancer Research

In cancer research, derivatives of this compound have shown promise as inhibitors of key enzymes involved in tumor growth and metastasis. For example, certain piperidine derivatives have been tested for their ability to inhibit cell growth in human breast and colorectal cancer cell lines, demonstrating IC50 values indicating potent activity .

Data Tables

| Application Area | Compound Activity | Mechanism/Details |

|---|---|---|

| Analgesic | Potent analgesic | Modulates CNS pain pathways |

| Anti-inflammatory | Reduces inflammation | Non-morphine-like side effects |

| Antiviral | Inhibits H1N1 | Blocks hemagglutinin fusion |

| Cancer Treatment | Inhibits tumor growth | Targets key metabolic enzymes |

Chemical Reactions Analysis

Alkylation Reactions

The tertiary alcohol group and aromatic benzyl substituent facilitate nucleophilic substitution reactions. Key examples include:

-

In synthesis pathways, alkylation with benzyl bromide under basic conditions (e.g., K₂CO₃) introduces aromatic substituents, critical for enhancing lipophilicity .

-

Butylation via Grignard reagents (e.g., butyl lithium) modifies the 4-position, as demonstrated in the preparation of 4-butyl-4-piperidinol .

Acylation Reactions

The hydroxyl group undergoes acylation to form esters or amides:

-

Acylation improves stability for pharmacological applications .

-

Thionyl chloride is used to activate carboxylic acids for subsequent amidation (e.g., conversion to 4-piperidinecarboxamide) .

Catalytic Debenzylation

The N-benzyl group is selectively removed via hydrogenolysis:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (50 psi), MeOH, 60°C | 4-Phenyl-4-piperidinol | 95% |

-

This step is pivotal for generating intermediates in antiviral drug synthesis .

-

Reaction time and catalyst loading are optimized to prevent over-reduction .

Salt Formation and Acid-Base Reactions

The hydrochloride salt form enhances solubility for biological assays:

| Base | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NaOH (10%) | MeOH, reflux | Free base (neutral form) | Further derivatization | |

| HCl (gaseous) | EtOAc, RT | Hydrochloride salt recovery | Purification |

-

The free base reacts with carbonyl compounds (e.g., aldehydes) to form imines, enabling bioconjugation .

Biological Activity and Target Interactions

Structural studies reveal interactions with viral fusion peptides:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between 1-benzyl-4-phenyl-4-piperidinol hydrochloride and related compounds:

Notes:

- Hydroxyl vs.

- Phenyl Group Impact: The 4-phenyl substituent (shared with 1-benzyl-4-cyano-4-phenylpiperidine HCl) may enhance steric bulk and π-π stacking interactions, influencing receptor binding or crystallization behavior .

Physicochemical Properties

Key Observations :

- Thermal Stability: The ketone-containing derivative (1-benzyl-3-ethoxycarbonyl-4-piperidone HCl) decomposes near 170°C, suggesting that hydroxyl or cyano derivatives may exhibit higher thermal stability .

- Solubility Trends: Cyano and hydroxyl groups improve aqueous solubility compared to chloro derivatives, which are typically more lipophilic .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Benzyl-4-phenyl-4-piperidinol hydrochloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or handling powdered forms .

- First Aid :

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Ingestion : Rinse mouth (if conscious) and seek medical attention immediately .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How is this compound synthesized, and what are the key intermediates?

- Methodological Answer :

- Synthetic Route :

Benzylation : React piperidine with benzyl chloride under basic conditions (e.g., K₂CO₃) to form 1-benzylpiperidine .

Functionalization : Introduce phenyl and hydroxyl groups via nucleophilic substitution or oxidation. For example, use phenylmagnesium bromide for aryl addition .

Hydrochloride Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt .

- Key Intermediates : 1-Benzylpiperidine, 4-phenyl-4-piperidinol .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for benzyl aromatic protons) .

- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of methanol:buffer (65:35) .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 296.2) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

- Methodological Answer :

- Parameter Screening :

- Temperature : Conduct reactions at 0–5°C for benzylation to minimize side products .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution efficiency .

- Workup : Extract intermediates with dichloromethane and dry over MgSO₄ to improve yield .

- Validation : Compare yields across 3–5 trials using HPLC to identify optimal conditions .

Q. What strategies resolve contradictions in biological activity data for piperidine derivatives like this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .

- Control Experiments : Include positive controls (e.g., known receptor antagonists) and validate with orthogonal assays (e.g., SPR vs. fluorescence) .

- Data Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify structure-activity trends .

Q. How do researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies :

- Thermal Stability : Incubate samples at 40°C/75% RH for 4 weeks; analyze via TLC for decomposition .

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor by UV-Vis spectroscopy for absorbance shifts .

- Long-Term Stability : Store at -20°C and test monthly for 12 months using NMR to detect structural changes .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Molecular Docking : Simulate binding to target receptors (e.g., opioid or sigma receptors) with AutoDock Vina .

- Validation : Correlate predictions with in vitro assays (e.g., Caco-2 permeability models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.